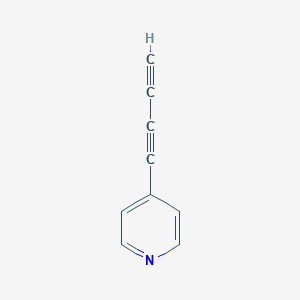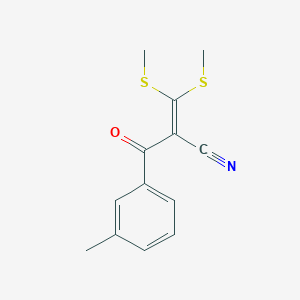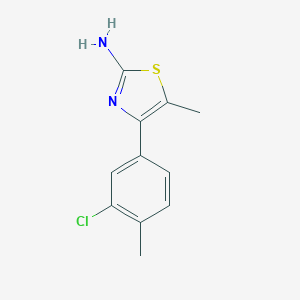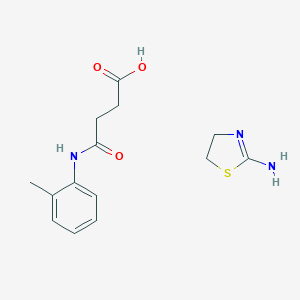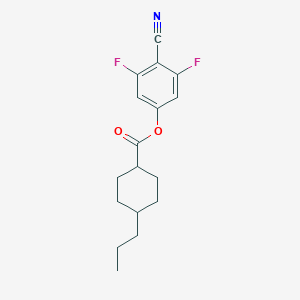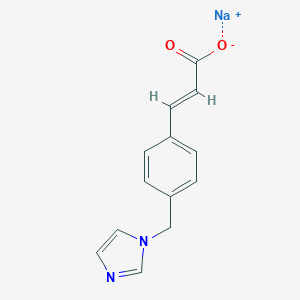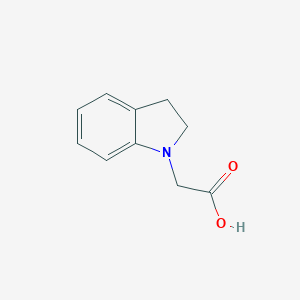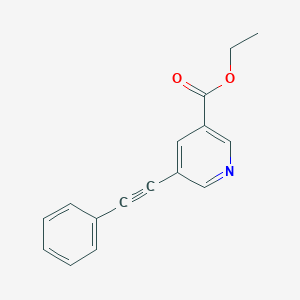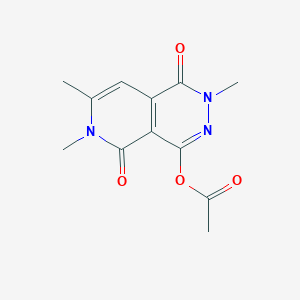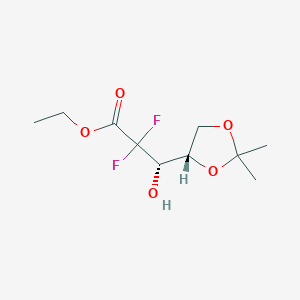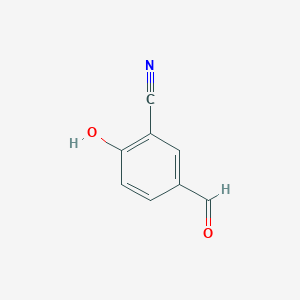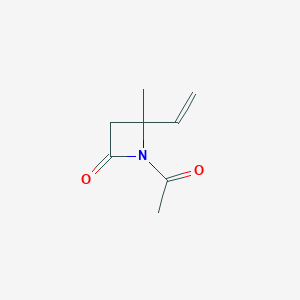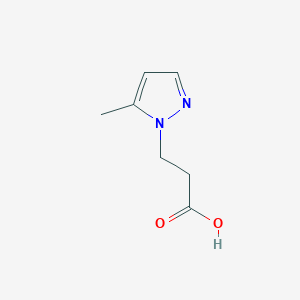![molecular formula C11H19NSi B071343 Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) CAS No. 176643-23-5](/img/structure/B71343.png)
Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a molecular formula of C10H19NSi. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions. It can also act as a coordinating ligand in coordination chemistry.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI). However, it is known to be a toxic compound and should be handled with caution.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is its ability to act as a versatile reagent in organic synthesis reactions. However, a limitation is its toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) in scientific research. One potential direction is the use of this compound as a ligand in coordination chemistry to synthesize new metal complexes. Another potential direction is the use of this compound as a starting material in the synthesis of new organic compounds. Additionally, further research is needed to understand the mechanism of action and potential applications of this compound.
In conclusion, Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is a versatile compound that has potential applications in various scientific research fields. Its unique properties make it a valuable reagent in organic synthesis reactions and a potential ligand in coordination chemistry. However, its toxicity requires careful handling and disposal. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesemethoden
The synthesis of Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) involves the reaction between 4-ethyl-2-bromomethylpyridine and trimethylsilylmethyl lithium. The reaction takes place in the presence of a catalyst and under controlled conditions to ensure the desired product is obtained.
Wissenschaftliche Forschungsanwendungen
Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) has been used in various scientific research applications. It has been used as a starting material in the synthesis of other compounds. It has also been used as a reagent in organic synthesis reactions. Furthermore, it has been used as a ligand in coordination chemistry.
Eigenschaften
CAS-Nummer |
176643-23-5 |
|---|---|
Produktname |
Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) |
Molekularformel |
C11H19NSi |
Molekulargewicht |
193.36 g/mol |
IUPAC-Name |
(4-ethylpyridin-2-yl)methyl-trimethylsilane |
InChI |
InChI=1S/C11H19NSi/c1-5-10-6-7-12-11(8-10)9-13(2,3)4/h6-8H,5,9H2,1-4H3 |
InChI-Schlüssel |
PCFUJNNJWKEJPY-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NC=C1)C[Si](C)(C)C |
Kanonische SMILES |
CCC1=CC(=NC=C1)C[Si](C)(C)C |
Synonyme |
Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



